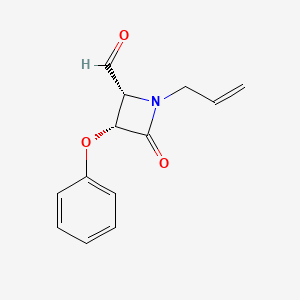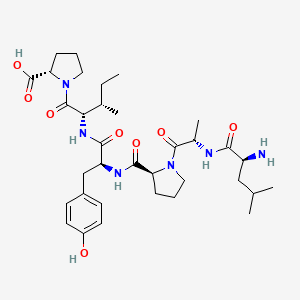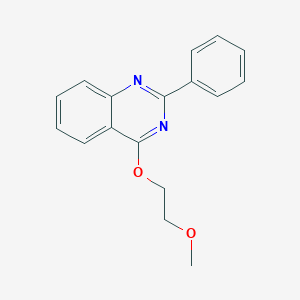
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological properties. Quinazoline derivatives are known for their therapeutic potential, particularly in the treatment of cancer.
Métodos De Preparación
The synthesis of 4-(2-methoxyethoxy)-2-phenyl-quinazoline typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(2-methoxyethoxy)-2-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.
Aplicaciones Científicas De Investigación
4-(2-methoxyethoxy)-2-phenyl-quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyethoxy)-2-phenyl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
4-(2-methoxyethoxy)-2-phenyl-quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds share a similar quinazoline core structure but differ in their substituents, which confer unique biological properties and therapeutic potentials. For example, erlotinib and gefitinib are well-known for their efficacy in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase .
Propiedades
Número CAS |
188569-23-5 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-2-phenylquinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-11-12-21-17-14-9-5-6-10-15(14)18-16(19-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clave InChI |
HIJVNHVNZWJSRC-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
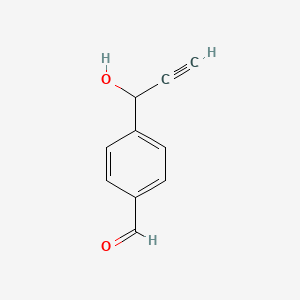
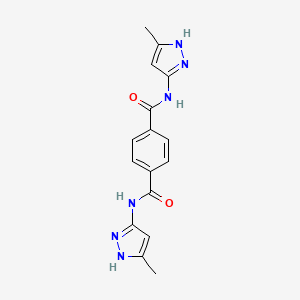
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)

![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
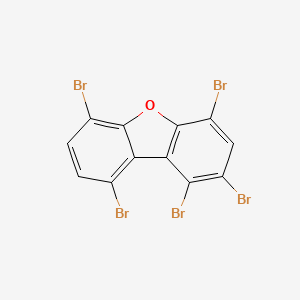
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
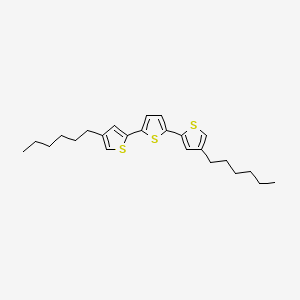
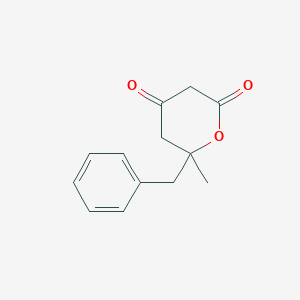
methyl}benzene-1,3-diol](/img/structure/B12575140.png)
